N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide
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Overview
Description
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide is a complex organic compound that features a unique combination of benzothiazole, pyrazole, and isoxazole moieties
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . COX enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin .
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway . This pathway is responsible for the production of pro-inflammatory mediators. By inhibiting COX enzymes, the compound reduces the production of these mediators, thereby exerting an anti-inflammatory effect .
Pharmacokinetics
Similar compounds have shown favourable pharmacokinetic profiles . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would impact its bioavailability, which in turn would affect its efficacy.
Result of Action
The compound’s action results in a reduction of inflammation . By inhibiting the COX enzymes, it reduces the production of pro-inflammatory mediators. This leads to a decrease in inflammation and associated symptoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzothiazole core, followed by the formation of the pyrazole ring, and finally, the isoxazole moiety is introduced. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production while maintaining efficiency and reducing reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzothiazole and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and transition metal catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the core structure .
Scientific Research Applications
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
- Imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide analogues .
Uniqueness
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide stands out due to its unique combination of three distinct heterocyclic rings, which confer specific chemical and biological properties.
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O2S/c1-9-8-13(18-14(21)11-6-7-16-22-11)20(19-9)15-17-10-4-2-3-5-12(10)23-15/h2-8H,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GECCVBODVLEOTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=NO2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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